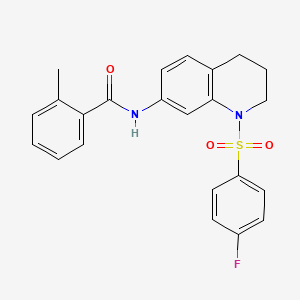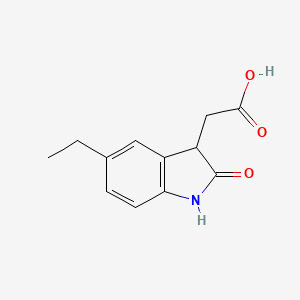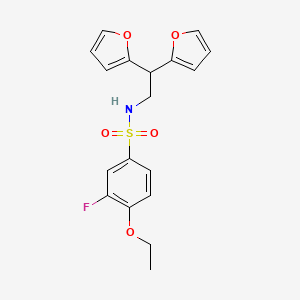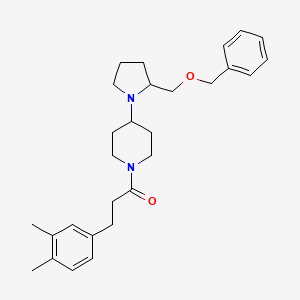![molecular formula C10H10F3NO3S B2448933 Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate CAS No. 477713-18-1](/img/structure/B2448933.png)
Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate is a chemical compound with the molecular formula C10H10F3NO3S . It has a molecular weight of 281.251 Da . The compound is in solid form .
Molecular Structure Analysis
The InChI code for Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate is 1S/C10H10F3NO3S/c1-2-16-9(15)6-17(14)8-4-3-7(5-13-8)10(11,12)13/h3-5H,2,6H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate is a solid substance . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Memory Enhancement
Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate and its derivatives have been studied for their synthesis methods and potential effects on memory enhancement. Li Ming-zhu (2010) synthesized 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate and tested its effects on memory in mice, finding significant improvement in memory abilities (Li Ming-zhu, 2010).
Analgesic and Anti-Inflammatory Activities
Research by S. A. Agudoawu and E. Knaus (2000) on ethyl 2-[3-(1-phenoxy(methoxy)carbonyl-4-aryl-(alkyl)-1,4-dihydropyridyl)]acetates, structurally related to Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate, showed superior analgesic and anti-inflammatory activities compared to aspirin and ibuprofen, indicating potential applications in pain and inflammation management (Agudoawu & Knaus, 2000).
Synthesis of Bioactive Compounds
The compound and its analogs are used in the synthesis of biologically active natural products and chiral compounds. Zhenjun Du et al. (2012) demonstrated the use of alkyl 2-(2-benzothiazolylsulfinyl)acetates in synthesizing 4-hydroxyalk-2-enoates, crucial in organic synthesis of chiral compounds (Du et al., 2012).
Pharmaceutical Applications
Various derivatives of Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate have been synthesized and evaluated for pharmaceutical properties, such as potential efficacy in treating specific diseases or as building blocks for more complex drug formulations. For instance, V. P. A. Raja and S. Perumal (2006) synthesized compounds for potential applications in pharmaceutical chemistry (Raja & Perumal, 2006).
Coordination Polymers and Structural Chemistry
The compound's derivatives have been used in the synthesis of coordination polymers, contributing to advancements in structural chemistry. Bin Hu et al. (2016) synthesized isomeric compounds using Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate derivatives, leading to the formation of different coordination polymers (Hu et al., 2016).
Crystal Structure Analysis
The compound has been used in studies involving crystal structure analysis to understand molecular interactions and stability. K. Kumara et al. (2019) synthesized and characterized a derivative of Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate, providing insights into molecular structure and interactions through crystallography and Hirshfeld surface analysis (Kumara et al., 2019).
Glutaminase Inhibitors in Cancer Therapy
Derivatives of Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate have been evaluated for their potential as glutaminase inhibitors, a promising area in cancer therapy. K. Shukla et al. (2012) synthesized and evaluated BPTES analogs, showing potential in inhibiting glutaminase, which is crucial in cancer cell metabolism (Shukla et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and storing in a well-ventilated place .
Propiedades
IUPAC Name |
ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfinylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3S/c1-2-17-9(15)6-18(16)8-4-3-7(5-14-8)10(11,12)13/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVNOSXLJGMMBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)C1=NC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2448855.png)
![(3S,4R)-4-(6-methoxypyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2448856.png)
![(7E)-7-(Hydroxymethylidene)-3-nitro-8,9,10,11-tetrahydroazepino[1,2-a]quinazolin-5-one](/img/structure/B2448858.png)
![N-(benzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2448859.png)



![6-[[4-(2,5-dimethylphenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2448864.png)



